ZnAF-2F
Overview
Description
ZnAF-2F: is a member of the ZnAF family of fluorescein-based zinc sensors. These compounds are designed to selectively bind zinc ions and are widely used in biological and chemical research to study zinc ion dynamics. This compound contains the N, N-bis(2-pyridylmethyl)ethylenediamine chelating unit, which provides high selectivity for zinc ions over other metal ions .
Mechanism of Action
Target of Action
ZnAF-2F is a fluorescent probe primarily designed to target and detect zinc ions (Zn2+) within cells . The primary role of this compound is to bind to Zn2+ ions, which are essential for numerous biological processes, including enzymatic function, protein structure, and cellular signaling .
Mode of Action
This compound operates by binding to Zn2+ ions within the cell. Under physiological conditions (pH 7.4), this compound has a very low quantum yield (Φ=0.006). Upon binding with zn2+, the fluorescence intensity rapidly increases up to 60 times . This change in fluorescence intensity allows for the detection and quantification of intracellular Zn2+ .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the role of Zn2+ in the cell. As a Zn2+ detector, this compound can be used to study and visualize the concentration, distribution, and transport of Zn2+ ions in real time . Therefore, any pathway involving Zn2+ could potentially be studied using this compound.
Pharmacokinetics
This compound is a cell-permeable derivative of ZnAF-2 . Once it enters the cell, it is hydrolyzed by esterases in the cytoplasm to yield ZnAF-2, which is then retained within the cell . This allows for the intracellular detection of Zn2+.
Result of Action
The primary result of this compound action is the detection of intracellular Zn2+. By binding to Zn2+ ions, this compound allows for the visualization of Zn2+ concentration and distribution within cells . This can provide valuable insights into the role of Zn2+ in various cellular processes and pathways.
Action Environment
The action of this compound is influenced by the intracellular environment. For instance, the fluorescence of this compound is stable under neutral and weakly acidic conditions . Furthermore, the presence of esterases is required for the hydrolysis of this compound to ZnAF-2 . Therefore, factors such as pH and enzyme activity can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZnAF-2F involves several steps. Initially, 5- and 6-amino-2’,7’-difluorofluorescein dipivaloyl ester is prepared by reacting 4-nitrophthalic acid anhydride with 4-fluororesorcinol in methanesulfonic acid at 80°C. The product is then treated with sodium sulfide nonahydrate and sodium hydrosulfide n-hydrate under reflux conditions. The resulting compound is further reacted with cesium carbonate and pivalic anhydride to yield the dipivaloyl ester .
In the next step, the dipivaloyl ester is reacted with 4-nitrobenzenesulfonyl chloride in dichloromethane and pyridine to form the sulfonyl derivative. This intermediate is then coupled with N, N-bis(2-pyridylmethyl)ethylenediamine to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ZnAF-2F primarily undergoes complexation reactions with zinc ions. The compound forms a stable complex with zinc ions, which results in a significant increase in fluorescence intensity .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include zinc salts such as zinc acetate, zinc phosphate, and zinc citrate. The reactions are typically carried out in aqueous solutions at physiological pH (around 7.4) to mimic biological conditions .
Major Products: The major product formed from the reaction of this compound with zinc ions is the this compound-zinc complex, which exhibits enhanced fluorescence properties .
Scientific Research Applications
ZnAF-2F is widely used in scientific research due to its high selectivity and sensitivity for zinc ions. Some of its applications include:
Comparison with Similar Compounds
ZnAF-2F is part of the ZnAF family of zinc sensors, which also includes ZnAF-1 and ZnAF-1F. Compared to these compounds, this compound has a higher sensitivity and selectivity for zinc ions due to the presence of fluorine atoms in its structure . Other similar compounds include:
ZnAF-1: Another member of the ZnAF family with similar properties but lower sensitivity.
ZnAF-1F: A fluorinated version of ZnAF-1 with improved fluorescence properties.
This compound stands out due to its enhanced fluorescence response and higher selectivity for zinc ions, making it a valuable tool in various research applications .
Properties
IUPAC Name |
5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-13-20(7-8-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEUBTKTLGDYPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C(=O)OC34C5=CC(=C(C=C5OC6=CC(=C(C=C46)F)O)O)F)CC7=CC=CC=N7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26F2N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443302-09-8 | |
Record name | 6-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2′,7′-difluoro-3′,6′-dihydroxyspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443302-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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